Propane, 1,1,1,3-tetranitro-
Description
Propane, 1,1,1,3-tetranitro- (C₃H₄N₄O₈) is a nitroalkane derivative with four nitro (-NO₂) groups attached to the propane backbone. The compound’s nitro groups confer high energy density and reactivity, making it relevant for comparison with other nitro- and halogenated propanes.
Properties
CAS No. |
15473-28-6 |
|---|---|
Molecular Formula |
C3H4N4O8 |
Molecular Weight |
224.09 g/mol |
IUPAC Name |
1,1,1,3-tetranitropropane |
InChI |
InChI=1S/C3H4N4O8/c8-4(9)2-1-3(5(10)11,6(12)13)7(14)15/h1-2H2 |
InChI Key |
BNRFBLVJDTYMDV-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Tetraalkoxypropane Intermediates
A prominent route to nitrated propane derivatives involves the preparation of tetraalkoxypropane intermediates, which can subsequently be converted into tetranitro derivatives. According to a patent (US20060183948A1), 1,1,3,3-tetraalkoxypropane compounds are synthesized by the acid-catalyzed reaction of orthoformic acid esters with vinyl ethers under controlled temperature conditions. For example:
- Reaction Setup : A four-necked flask equipped with a thermometer and stirrer is charged with trimethyl orthoformate (1 mol) and a catalytic amount of anhydrous iron(III) chloride (0.002 mol).
- Addition of Vinyl Ether : Isopropyl vinyl ether (0.95 mol) is added slowly over 5 hours at low temperature (2°C to 35°C), followed by aging the mixture.
- Isolation : The reaction mixture is then neutralized with sodium carbonate, filtered, and distilled under vacuum to isolate the tetraalkoxypropane derivatives with yields around 66-70%.
This method produces intermediates like 1,1,3,3-tetramethoxypropane, which serve as precursors for nitration steps leading to Propane, 1,1,1,3-tetranitro- derivatives.
Conversion of Tetraalkoxypropane to Tetranitropropane
The tetraalkoxypropane intermediates can be subjected to nitration using strong nitrating agents such as nitric acid or mixed acid systems. One documented approach involves:
- Hydrolysis and Nitration : The tetraalkoxypropane is hydrolyzed under acidic conditions to form a reactive intermediate, which is then nitrated.
- Reaction Conditions : Concentrated hydrochloric acid and aminoguanidine bicarbonate are used to facilitate the conversion, with the reaction mixture heated to 80°C and stirred for several hours.
- Yield and Purification : The nitrated product precipitates as a light yellow solid, which is filtered and dried, yielding Propane, 1,1,1,3-tetranitro- in approximately 70% yield.
Alternative Nitration via Dinitramine Precursors
Research literature describes alternative synthetic routes involving dinitramine intermediates. For example, 1,3-dinitrohexahydropyrimidine derivatives can be nitrated or transformed under acidic formaldehyde conditions to yield nitrated propane derivatives. Slow addition of dinitramine solutions to acidic media favors the formation of ether-linked dinitramines, which are precursors to tetranitropropane compounds.
- The nitration step is carefully controlled to avoid side reactions and impurities.
- Typical yields reported are high (around 89%) with appropriate work-up procedures involving ice quenching and vacuum filtration.
Summary Table of Preparation Methods
Research Findings and Discussion
- The preparation of Propane, 1,1,1,3-tetranitro- is highly dependent on the quality and purity of intermediates such as tetraalkoxypropanes.
- Catalysis by anhydrous iron(III) chloride is crucial for the efficient formation of tetraalkoxypropane intermediates.
- Temperature control during vinyl ether addition and nitration steps significantly affects yield and purity.
- The nitration step using aminoguanidine bicarbonate and hydrochloric acid provides a high yield of the tetranitro compound with minimal by-products.
- Alternative routes via dinitramine intermediates offer high yields but require careful control of addition rates and reaction conditions to avoid impurities.
Chemical Reactions Analysis
Direct Nitration
-
Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst .
-
Conditions : Temperatures <50°C to prevent decomposition.
-
Mechanism : Sequential substitution of hydrogen atoms by nitro groups (-NO₂) via electrophilic nitration.
Indirect Routes
-
Precursor Utilization : Derived from 1,1-dinitroethane through persulfate-mediated nitration .
-
Byproduct Management : Urea is added to neutralize excess nitrous acid (HNO₂) during synthesis .
Decomposition Reactions
The compound exhibits rapid exothermic decomposition under thermal or mechanical stress, releasing gases and energy:
Primary Decomposition Pathway
-
Products : Dominated by CO₂, N₂, and H₂O, with trace amounts of NO, H₂, and NH₃ .
-
Kinetics : High detonation velocity (~5,400 m/s at 1.0 g/cm³ density) due to rapid nitro group cleavage .
Thermal Stability
-
Onset Temperature : Decomposition begins at ~170°C.
-
Catalytic Effects : H₂O accelerates CO₂ and N₂ formation during thermal runaway .
Table 1 : Decomposition Products and Conditions
| Parameter | Value/Observation | Source |
|---|---|---|
| Detonation Velocity | 5,400–5,900 m/s | |
| Major Products | CO₂, N₂, H₂O | |
| Minor Byproducts | NO, NH₃, H₂ | |
| Activation Energy (C–NO₂) | ~40 kcal/mol |
Reactivity with Bases
Propane, 1,1,1,3-tetranitro- undergoes distinct reactions in basic environments:
Anion Formation
Elimination Reactions
-
Intermediate : Base-induced elimination of HNO₂ forms 1,1-dinitroethylene .
-
Subsequent Reactions : The ethylene intermediate reacts with nucleophiles (e.g., KOEt) to yield ethers (80% yield) .
Comparative Analysis with PETN
Propane, 1,1,1,3-tetranitro- shares structural similarities with pentaerythritol tetranitrate (PETN, C₅H₈N₄O₁₂):
Table 2 : Key Differences in Reactivity
| Property | Propane, 1,1,1,3-tetranitro- | PETN |
|---|---|---|
| Oxygen Balance | -34% | -10% |
| Thermal Stability (°C) | 170 (decomposition) | 185 (melting) |
| Dominant Decomposition | C–NO₂ cleavage | O–NO₂ homolysis |
| Detonation Velocity (m/s) | ~5,400 | 8,300 |
Scientific Research Applications
Propane,1,1,1,3-tetranitro- has several scientific research applications:
Chemistry: It is studied for its potential use as a high-energy material in explosives and propellants.
Medicine: The compound’s reactivity is being investigated for potential therapeutic uses, although its high energy content poses challenges.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which Propane,1,1,1,3-tetranitro- exerts its effects involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas, carbon dioxide, and water. This energy release is harnessed in applications such as explosives and propellants. The molecular targets and pathways involved in these reactions are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|
| 1,1,1,3-Tetranitropropane | C₃H₄N₄O₈ | ~244.08* | High-energy material, reactive |
| 1,1,1,3-Tetrachloropropane | C₃H₄Cl₄ | 181.87 | Industrial intermediate |
| HMX | C₄H₈N₈O₈ | 296.16 | Explosive (detonation velocity ~9,100 m/s) |
| 1,1,1,3,3-Pentafluoropropane | C₃H₃F₅ | 134.05 | Refrigerant (HFC-245fa) |
*Calculated based on nitro group contributions.
Table 2: Toxicity and Reactivity
*From analogous trichloropropane data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
